molecular formula C7H10ClF2NO B2499166 4-(Difluoromethyl)piperidine-1-carbonyl chloride CAS No. 1935343-50-2

4-(Difluoromethyl)piperidine-1-carbonyl chloride

Cat. No. B2499166
CAS RN: 1935343-50-2
M. Wt: 197.61
InChI Key: DGJQRNOQXRUXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Difluoromethyl)piperidine-1-carbonyl chloride" is a chemical of interest in various research contexts. While the provided papers do not directly discuss this compound, they do provide insights into related piperidine derivatives and their synthesis, molecular structures, and chemical properties. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it serves as a core structure for many pharmaceuticals and organic compounds.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction and computational methods. For example, the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride was determined, revealing an orthorhombic space group and a chair conformation for the piperidine ring with the carboxyl group in the equatorial position . Such detailed structural information is crucial for understanding the properties and reactivity of piperidine derivatives.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, often serving as catalysts or intermediates in the synthesis of other compounds. For instance, 1,4-disulfopiperazine-1,4-diium chloride was used as an ionic catalyst for the synthesis of phthalazine derivatives, showcasing the role of piperidine structures in facilitating chemical transformations . The reactivity of piperidine derivatives is influenced by their functional groups and molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of substituents such as carboxyl groups or fluorine atoms can affect properties like solubility, boiling point, and reactivity. The crystal structure analysis provides insights into the solid-state properties, such as hydrogen bonding patterns, which can impact the compound's stability and interactions with other molecules . The synthesis methods also highlight the importance of reaction conditions, such as solvent choice and temperature, in determining the yield and purity of the piperidine derivatives .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has delved into the synthesis, structural analysis, and reactivity of compounds within the piperidine family, highlighting the versatility of these compounds in organic synthesis. For example, the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations demonstrates the ability to switch between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts, showcasing the synthetic utility of piperidine derivatives in producing complex molecular architectures (Williams et al., 2006). Additionally, the crystal and molecular structure of 4-carboxypiperidinium chloride provides valuable information on the conformational preferences and hydrogen bonding capabilities of piperidine derivatives, which are crucial for designing compounds with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Future Directions

Piperidine derivatives, including 4-(Difluoromethyl)piperidine-1-carbonyl chloride, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(difluoromethyl)piperidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJQRNOQXRUXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)piperidine-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.